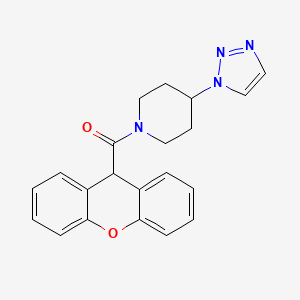![molecular formula C22H20ClFN2O5S B6521006 N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 896309-43-6](/img/structure/B6521006.png)
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a compound of interest in both medicinal chemistry and industrial chemistry due to its unique structural features and potential therapeutic applications. Its intricate molecular architecture suggests its utility in various biochemical processes and pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the selection of the appropriate starting materials, such as 4-chlorophenyl ethylamine, 4-fluorobenzenesulfonyl chloride, and furan-2-yl ethylamine. The reaction sequence generally includes:
Step 1: : Condensation of 4-chlorophenyl ethylamine with ethanediamide under acidic conditions to form the initial intermediate.
Step 2: : The intermediate is then subjected to nucleophilic substitution with 4-fluorobenzenesulfonyl chloride, forming the second key intermediate.
Step 3: : Finally, furan-2-yl ethylamine is introduced, completing the formation of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide through another nucleophilic substitution reaction.
Industrial Production Methods:
On an industrial scale, the synthesis may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis units are often employed to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the furan ring, potentially forming furan-2-carboxylic acid derivatives.
Reduction: : Reduction of the nitro groups or any double bonds within the molecular structure can lead to corresponding amines or single-bonded structures.
Substitution: : The aromatic rings can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Depending on the type of reaction, major products can include various substituted derivatives, such as hydroxylated, nitro-reduced, or carboxylated versions of the original compound.
Scientific Research Applications
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has a wide array of applications in scientific research:
Chemistry: : Serves as a precursor or intermediate in organic synthesis and material science.
Biology: : Acts as a probe or ligand in biochemical assays, aiding in the study of enzyme functions and protein interactions.
Medicine: : Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and infectious diseases.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. Its fluorobenzenesulfonyl group may play a crucial role in binding to active sites, while the furan ring enhances its reactivity and stability. The compound may modulate biological pathways, leading to the observed therapeutic effects.
Comparison with Similar Compounds
When compared with other compounds, such as:
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-bromobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-iodobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide stands out due to the unique influence of the fluorine atom, which can enhance binding affinity and specificity, as well as potentially improve the pharmacokinetic and pharmacodynamic properties.
This is just the beginning of understanding the potential and capabilities of this intriguing compound. Curious about diving deeper into any particular section?
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O5S/c23-16-5-3-15(4-6-16)11-12-25-21(27)22(28)26-14-20(19-2-1-13-31-19)32(29,30)18-9-7-17(24)8-10-18/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHNINEOMJVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6520926.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6520931.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520938.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520959.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6520966.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B6520978.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6520995.png)
![6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole](/img/structure/B6521014.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521021.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6521028.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521031.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B6521035.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6521039.png)
